Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features both isoxazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl)isoxazole-4-carboxylate with suitable reagents under base-catalyzed conditions to form the oxadiazole ring . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
- Ethyl 5-(trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylate
- Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate
Uniqueness
Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to the presence of both isoxazole and oxadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H9N3O4 |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
ethyl 5-(5-methyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H9N3O4/c1-3-14-9(13)7-11-8(16-12-7)6-4-10-15-5(6)2/h4H,3H2,1-2H3 |
InChI Key |
AWXSQZLVWFXNCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=C(ON=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.